Laminaripentaose

Vue d'ensemble

Description

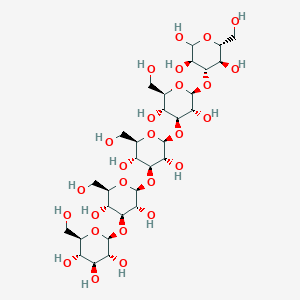

Laminaripentaose is a pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds It is a type of oligosaccharide derived from the hydrolysis of β-1,3-glucans, which are polysaccharides found in the cell walls of fungi, algae, and plants

Mécanisme D'action

Target of Action

Laminaripentaose primarily targets the enzyme This compound-producing β-1,3-glucanase (LPHase) . This enzyme is a member of the glycoside hydrolase family 64 (GH-64) and plays a crucial role in biomass degradation . The active site residues of LPHase are reported to be Glu154 and Asp170 .

Mode of Action

This compound interacts with its target, LPHase, by docking to the active site of the enzyme . The interaction involves a proton transfer from the catalytic general acid to the glycosidic oxygen, which is concerted with the nucleophilic attack at the anomeric carbon . This interaction leads to the hydrolysis of the glycosidic bond .

Biochemical Pathways

This compound, through its action on LPHase, affects the degradation of β-1,3-glucan, a long-chain polysaccharide . The enzyme catalyzes the hydrolysis of β-1,3-glucan into specific pentasaccharide β oligomers . This process plays a significant role in biomass degradation, a crucial biochemical pathway .

Result of Action

The primary molecular effect of this compound’s action is the production of specific pentasaccharide β oligomers through the hydrolysis of β-1,3-glucan . This process is catalyzed by LPHase, an enzyme that plays a significant role in biomass degradation .

Analyse Biochimique

Biochemical Properties

LPHase, which interacts with Laminaripentaose, belongs to the glycoside hydrolase family 64 (GH-64) and plays important roles during biomass degradation . The enzymatic mechanism of LPHase remains to be determined, although it has been reported that Glu154 and Asp170 may serve as the active site residues of LPHase .

Molecular Mechanism

The molecular mechanism of this compound involves the hydrolysis of the glycosidic bond catalyzed by LPHase . The proton transfer from the catalytic general acid to the glycosidic oxygen is concerted with the nucleophilic attack at the anomeric carbon .

Metabolic Pathways

This compound is involved in the metabolic pathway of β-1,3-glucan degradation . It interacts with the enzyme LPHase, which catalyzes the hydrolysis of β-1,3-glucan into specific pentasaccharide oligomers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Laminaripentaose can be synthesized through the enzymatic hydrolysis of β-1,3-glucans using specific glycoside hydrolases. One such enzyme is the this compound-producing β-1,3-glucanase, which catalyzes the hydrolysis of long-chain β-1,3-glucans into this compound. The reaction typically occurs under mild conditions, such as a pH of 4.5 to 5.5 and a temperature range of 40 to 45°C .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes expressed in microbial hosts like Escherichia coli. The recombinant enzymes are purified and used to hydrolyze β-1,3-glucans extracted from natural sources. The process is optimized to achieve high yields and purity of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Laminaripentaose primarily undergoes hydrolysis reactions catalyzed by β-1,3-glucanases. It can also participate in glycosylation reactions, where it acts as a donor or acceptor of glucose units.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-1,3-glucanases at pH 4.5 to 5.5 and temperatures of 40 to 45°C

Glycosylation: Catalyzed by glycosyltransferases under specific conditions depending on the enzyme used.

Major Products:

Hydrolysis: Predominantly this compound.

Glycosylation: Various oligosaccharides depending on the acceptor molecule.

Applications De Recherche Scientifique

Laminaripentaose has a wide range of applications in scientific research:

Biochemistry: Used as a substrate to study the activity and specificity of β-1,3-glucanases and other glycoside hydrolases.

Medicine: Investigated for its potential immunomodulatory and anti-fungal properties.

Comparaison Avec Des Composés Similaires

Laminaritetraose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds.

Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.

Uniqueness: Laminaripentaose is unique due to its specific pentasaccharide structure, which imparts distinct biochemical properties. Compared to laminaritetraose and laminaritriose, this compound has a higher degree of polymerization, making it more effective in certain applications, such as immunomodulation and anti-fungal activity .

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its potential in medicine, particularly in immunomodulation and anti-fungal treatments, highlights its significance in ongoing research and development efforts.

Activité Biologique

Overview

Laminaripentaose (L5) is a bioactive oligosaccharide derived from the hydrolysis of β-1,3-glucans, particularly laminarin, by specific enzymes known as β-1,3-glucanases. This compound has garnered attention due to its potential health benefits and applications in various fields, including nutrition, pharmaceuticals, and agriculture. This article explores the biological activities of this compound, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of five glucose units linked by β-1,3-glycosidic bonds. Its structure allows it to interact with biological systems effectively, influencing various physiological processes.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, which are implicated in oxidative stress and various diseases. For example, a study demonstrated that this compound could effectively neutralize 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radicals and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals .

2. Prebiotic Effects

This compound has been identified as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium adolescentis and Lactobacillus plantarum. This prebiotic effect contributes to improved gut health and may enhance immune function .

3. Anti-Obesity Potential

Recent studies have suggested that dietary this compound may help prevent obesity and related metabolic disorders. In animal models, this compound supplementation led to reduced body weight gain and improved lipid profiles in mice fed a high-fat diet . The mechanism appears to involve modulation of gut microbiota composition and reduction of inflammation.

4. Antifungal Activity

This compound has been shown to possess antifungal properties against pathogens like Candida albicans. A study reported that enzymes producing this compound inhibited the growth of this yeast significantly . This property could be harnessed in food preservation and therapeutic applications.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS scavenging tests. Results indicated a dose-dependent response, with higher concentrations exhibiting greater antioxidant activity. The findings support the potential use of this compound as a natural antioxidant in functional foods.

| Concentration (mg/mL) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 0.5 | 25 | 30 |

| 1 | 45 | 50 |

| 2 | 70 | 75 |

Case Study 2: Prebiotic Effect on Gut Microbiota

In a controlled trial involving mice, this compound was administered to evaluate its prebiotic effects. Results showed a significant increase in beneficial bacteria populations compared to control groups.

| Group | Bifidobacterium Count (CFU/g) | Lactobacillus Count (CFU/g) |

|---|---|---|

| Control | 1.5 x 10^6 | 2.0 x 10^6 |

| This compound Group | 3.0 x 10^6 | 4.5 x 10^6 |

The biological activities of this compound can be attributed to its ability to modulate gut microbiota and enhance antioxidant defenses. The interaction with gut bacteria leads to the production of short-chain fatty acids (SCFAs), which have been linked to various health benefits, including improved metabolic health.

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQINGLDFWYORW-IMLBFRLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

828.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.